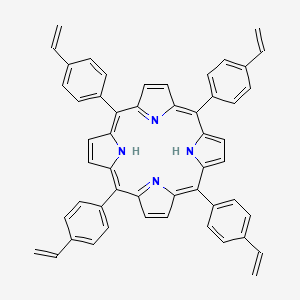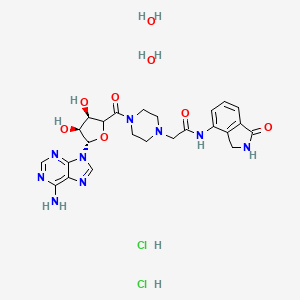
6 alpha-Methyl-11 beta-hydroxyprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6 alpha-Methyl-11 beta-hydroxyprogesterone, also known as medrysone, is a synthetic corticosteroid with anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of eye inflammation. The compound has a molecular formula of C22H32O3 and a molecular weight of 344.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6 alpha-Methyl-11 beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts such as aluminum trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
6 alpha-Methyl-11 beta-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents such as chloroform and methanol .
Major Products
The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound. These derivatives often have different pharmacological properties and can be used for various therapeutic applications .
Scientific Research Applications
6 alpha-Methyl-11 beta-hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry.
Biology: The compound is used to study the effects of corticosteroids on cellular processes.
Medicine: It is primarily used in ophthalmology for the treatment of eye inflammation. .
Industry: The compound is used in the formulation of various pharmaceutical products
Mechanism of Action
6 alpha-Methyl-11 beta-hydroxyprogesterone exerts its effects by binding to corticosteroid receptors in the body. This binding leads to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
11 beta-Hydroxyprogesterone: A naturally occurring steroid with similar anti-inflammatory properties.
Medroxyprogesterone acetate: A synthetic progestin with broader applications in hormone therapy.
Megestrol acetate: Another synthetic progestin used in the treatment of cancer and appetite stimulation.
Uniqueness
6 alpha-Methyl-11 beta-hydroxyprogesterone is unique due to its specific use in ophthalmology and its potent anti-inflammatory effects. Unlike other similar compounds, it is specifically formulated for topical use in the eyes, making it highly effective for treating ocular inflammation .
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(6S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15?,16?,17?,19?,20?,21?,22?/m0/s1 |
InChI Key |
GZENKSODFLBBHQ-CHMAHDFQSA-N |
Isomeric SMILES |
C[C@H]1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



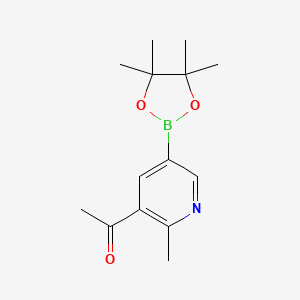


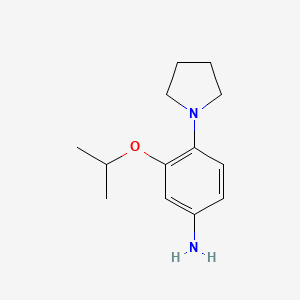
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
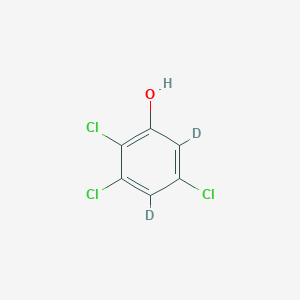
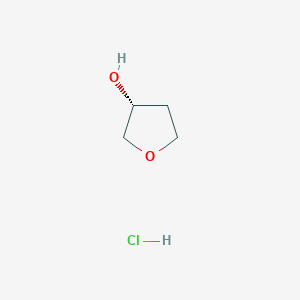


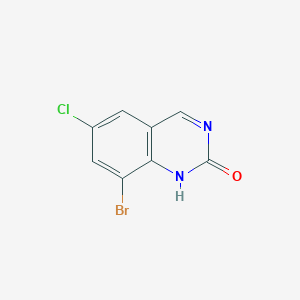
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
